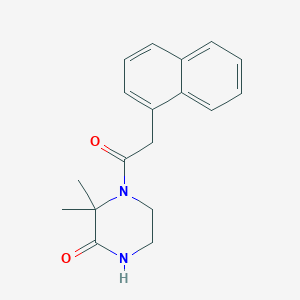

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one

描述

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a piperazinone derivative characterized by a 3,3-dimethyl-substituted piperazinone core and a naphthalen-1-yl acetyl substituent. This compound belongs to a class of nitrogen-containing heterocycles frequently explored for their biological activities, including cytotoxicity and receptor modulation .

属性

IUPAC Name |

3,3-dimethyl-4-(2-naphthalen-1-ylacetyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2)17(22)19-10-11-20(18)16(21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXDUHAFVJOHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Dimethylation: The final step involves the methylation of the piperazine ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Naphthoquinones and related derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted piperazine derivatives.

科学研究应用

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Materials Science: The compound’s structural properties make it a candidate for the development of novel polymers and materials with specific electronic properties.

Biological Studies: It is used in studies investigating its effects on cellular pathways and its potential as an anti-cancer agent.

作用机制

The mechanism of action of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting mood and cognition.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of structurally related piperazinone and naphthalene-containing derivatives:

Key Observations:

The naphthalene acetyl group distinguishes the target from compounds with propenone (e.g., ) or urea (e.g., ) moieties, which may alter binding affinity in biological targets.

The Fmoc-protected piperazine in is primarily used in peptide synthesis, contrasting with the target’s focus on cytotoxicity.

生物活性

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that investigate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a piperazine ring substituted with a naphthalenyl acetyl group, which is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with naphthalene substitutions have shown enhanced activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3h (Naphthalene derivative) | S. aureus | 2 |

| 7 (Thiazole derivative) | S. aureus | 1 |

| 3j (Naphthalene derivative) | E. faecium | 2 |

These findings suggest that the presence of naphthalene enhances the binding affinity to bacterial targets, potentially leading to increased efficacy.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 3h | Caco-2 | 39.8 | <0.001 |

| 3j | A549 | 56.9 | 0.0019 |

| Control | Caco-2 | 100 | - |

These results indicate a significant reduction in cell viability upon treatment with compounds containing the naphthalenyl moiety, highlighting their potential as anticancer agents.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : Some derivatives affect membrane permeability in bacteria, leading to cell lysis.

Case Studies

A notable case study involved the application of a naphthalene-based piperazine derivative in treating autoimmune diseases. The compound demonstrated significant immunomodulatory effects in preclinical models, suggesting broader therapeutic implications beyond antimicrobial and anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。